molecular formula C18H18ClN3O3S B14956337 2-(6-chloro-1H-indol-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide

2-(6-chloro-1H-indol-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide

Cat. No.: B14956337
M. Wt: 391.9 g/mol
InChI Key: RHAZXSQQERDOTA-UHFFFAOYSA-N
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Description

2-(6-chloro-1H-indol-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has been studied for its potential therapeutic properties and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-chloro-1H-indol-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

    Chlorination: The indole core is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 6-position.

    Acylation: The chlorinated indole is then acylated with an appropriate acylating agent to introduce the acetamide group.

    Sulfonamide Formation: The final step involves the reaction of the acylated indole with a sulfonamide derivative to introduce the sulfamoylphenyl group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(6-chloro-1H-indol-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom in the indole ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding indole-2-carboxylic acids.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(6-chloro-1H-indol-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting the activity of enzymes involved in disease pathways.

    Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.

    Affecting Gene Expression: Influencing the expression of genes related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2-(6-chloro-1H-indol-3-yl)acetamide: Another indole derivative with similar structural features.

    Methyl 2-(6-chloro-1H-indol-3-yl)-2-oxoacetate: A related compound with a different functional group.

Uniqueness

2-(6-chloro-1H-indol-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its sulfamoylphenyl group, in particular, may enhance its solubility and bioavailability compared to other indole derivatives.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C18H18ClN3O3S

Molecular Weight

391.9 g/mol

IUPAC Name

2-(6-chloroindol-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide

InChI

InChI=1S/C18H18ClN3O3S/c19-15-4-3-14-8-10-22(17(14)11-15)12-18(23)21-9-7-13-1-5-16(6-2-13)26(20,24)25/h1-6,8,10-11H,7,9,12H2,(H,21,23)(H2,20,24,25)

InChI Key

RHAZXSQQERDOTA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CN2CC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N)Cl

Origin of Product

United States

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